molecular formula C14H23BN2O2 B14082636 (2-Isobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid

(2-Isobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid

Cat. No.: B14082636
M. Wt: 262.16 g/mol
InChI Key: RALWKTXTMZXEDQ-UHFFFAOYSA-N
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Description

(2-Isobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with isobutyl and piperidinyl groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the formation of the boronic acid group through borylation reactions. One common method is the hydroboration of alkenes followed by oxidation to yield the boronic acid. Another approach involves the direct borylation of aromatic compounds using transition metal catalysts such as palladium or nickel. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Isobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve mild temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Isobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Biology

In biological research, this compound is used as a building block for designing boron-containing biomolecules. These biomolecules can be used as probes for studying biological processes or as potential therapeutic agents.

Medicine

In medicine, boronic acid derivatives have shown promise as enzyme inhibitors. This compound can be used to develop inhibitors for proteases and other enzymes, which are targets for treating various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable boron-carbon bonds makes it valuable for creating materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Isobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain these functional groups. The compound can also participate in coordination chemistry, where it binds to metal ions and affects their reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinylboronic acid: Similar in structure but lacks the isobutyl and piperidinyl groups.

    3-Pyridinylboronic acid: Another pyridine-based boronic acid with different substitution patterns.

    N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Contains a tetrahydropyridine ring instead of the piperidine ring.

Uniqueness

The uniqueness of (2-Isobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl and piperidinyl groups enhances its reactivity and allows for more diverse applications compared to other boronic acids.

Properties

Molecular Formula

C14H23BN2O2

Molecular Weight

262.16 g/mol

IUPAC Name

[2-(2-methylpropyl)-6-piperidin-4-ylpyridin-4-yl]boronic acid

InChI

InChI=1S/C14H23BN2O2/c1-10(2)7-13-8-12(15(18)19)9-14(17-13)11-3-5-16-6-4-11/h8-11,16,18-19H,3-7H2,1-2H3

InChI Key

RALWKTXTMZXEDQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C2CCNCC2)CC(C)C)(O)O

Origin of Product

United States

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